molecular formula C11H11NO3 B13046722 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone

3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone

Cat. No.: B13046722
M. Wt: 205.21 g/mol
InChI Key: OOICOHXQFSMXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is an organic compound belonging to the naphthalenone family These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Reduction: Partial reduction of the naphthalene ring to form the dihydro derivative.

    Alkylation: Introduction of the methyl group through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted naphthalenone derivatives.

Scientific Research Applications

3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways involving nitro and methyl groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in medicine, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the methyl group might influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenone: The parent compound without the nitro and methyl groups.

    6-Methyl-1(2H)-Naphthalenone: Similar compound without the nitro group.

    7-Nitro-1(2H)-Naphthalenone: Similar compound without the methyl group.

Uniqueness

3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is unique due to the combination of the nitro and methyl groups, which can influence its chemical reactivity and potential applications. The presence of both groups can lead to unique interactions in chemical and biological systems.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-methyl-7-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11NO3/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12(14)15/h5-6H,2-4H2,1H3

InChI Key

OOICOHXQFSMXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.